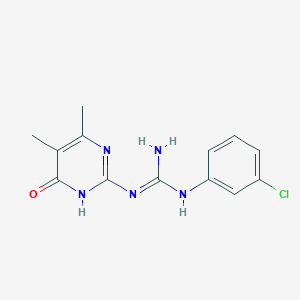
N-(3-chlorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine, commonly known as CGP 12177, is a synthetic compound that belongs to the class of β-adrenergic receptor antagonists. It was first synthesized in the 1980s and has since been used extensively in scientific research to study the physiological effects of β-adrenergic receptors.
Mécanisme D'action
CGP 12177 acts as a selective antagonist of β-adrenergic receptors. It binds to the β-adrenergic receptors and prevents the binding of endogenous ligands such as epinephrine and norepinephrine. This leads to a decrease in the activity of the β-adrenergic receptors and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
CGP 12177 has been shown to have various biochemical and physiological effects. It has been shown to decrease heart rate and cardiac output by blocking the β1-adrenergic receptors in the heart. It has also been shown to increase lipolysis and thermogenesis by blocking the β3-adrenergic receptors in adipose tissue. CGP 12177 has also been shown to increase insulin secretion and glucose uptake by blocking the β2-adrenergic receptors in the pancreas and skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
CGP 12177 has several advantages for use in lab experiments. It is a highly selective antagonist of β-adrenergic receptors and has minimal off-target effects. It is also relatively easy to synthesize and has a long shelf life. However, CGP 12177 has some limitations for use in lab experiments. It has a relatively low affinity for β-adrenergic receptors compared to other β-adrenergic receptor antagonists. It also has limited solubility in water, which can make it difficult to use in some experimental protocols.
Orientations Futures
There are several future directions for research involving CGP 12177. One area of research is the development of more potent and selective β-adrenergic receptor antagonists. Another area of research is the investigation of the role of β-adrenergic receptors in various diseases such as diabetes and cancer. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of CGP 12177 to optimize its use in experimental protocols.
Méthodes De Synthèse
CGP 12177 can be synthesized through a multi-step process starting from 3-chloroaniline. The first step involves the reaction of 3-chloroaniline with 2,4,5-trimethoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to obtain 3-chloro-N-(2,4,5-trimethoxybenzyl)aniline. This intermediate is then reacted with 4-hydroxy-5,6-dimethyl-2-pyrimidinecarboxylic acid to form CGP 12177.
Applications De Recherche Scientifique
CGP 12177 has been extensively used in scientific research to study the physiological effects of β-adrenergic receptors. It has been used to investigate the role of β-adrenergic receptors in various physiological processes such as cardiac function, thermogenesis, and glucose metabolism. CGP 12177 has also been used to study the role of β-adrenergic receptors in various diseases such as hypertension, heart failure, and obesity.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c1-7-8(2)16-13(18-11(7)20)19-12(15)17-10-5-3-4-9(14)6-10/h3-6H,1-2H3,(H4,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNBNZSWRGGIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B6021827.png)
![4-(2-fluorobenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6021838.png)
![ethyl N-{[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate](/img/structure/B6021845.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-[4-(methylthio)phenyl]acetamide](/img/structure/B6021851.png)
![ethyl 4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6021853.png)
![2-(4-amino-3,5-dichlorophenyl)-5-bromo-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B6021861.png)
![N-(2,3-dihydro-1H-inden-2-yl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6021863.png)
![6-[(4-benzyl-1-piperazinyl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6021869.png)
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-1H-indazole-3-carboxamide](/img/structure/B6021872.png)
![N-(3-bromophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6021880.png)
![N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6021883.png)
![2-methyl-9-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6021890.png)
![ethyl 3-amino-6-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6021893.png)
![2-(methylamino)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6021896.png)